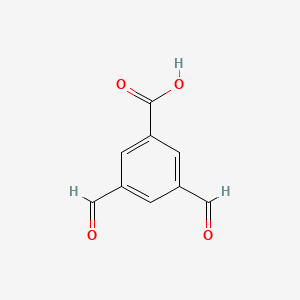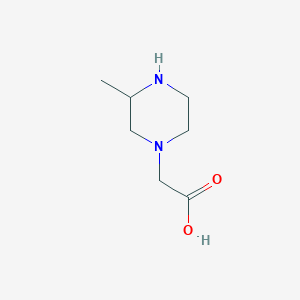
(3-Methyl-piperazin-1-YL)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(®-3-METHYL-PIPERAZIN-1-YL)-ACETIC ACID is a chiral compound with a piperazine ring substituted with a methyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (®-3-METHYL-PIPERAZIN-1-YL)-ACETIC ACID typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as sodium hydride.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through the reaction of the piperazine derivative with chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production methods for (®-3-METHYL-PIPERAZIN-1-YL)-ACETIC ACID may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(®-3-METHYL-PIPERAZIN-1-YL)-ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various alkylated derivatives of the original compound.
科学的研究の応用
(®-3-METHYL-PIPERAZIN-1-YL)-ACETIC ACID has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of polymers and other materials.
作用機序
The mechanism of action of (®-3-METHYL-PIPERAZIN-1-YL)-ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes involved in metabolic processes.
類似化合物との比較
Similar Compounds
(®-3-METHYL-PIPERAZIN-1-YL)-PROPIONIC ACID: Similar structure but with a propionic acid moiety instead of acetic acid.
(®-3-METHYL-PIPERAZIN-1-YL)-BUTYRIC ACID: Contains a butyric acid group instead of acetic acid.
(®-3-METHYL-PIPERAZIN-1-YL)-VALERIC ACID: Features a valeric acid moiety.
Uniqueness
(®-3-METHYL-PIPERAZIN-1-YL)-ACETIC ACID is unique due to its specific combination of a piperazine ring, a methyl group, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
特性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
2-(3-methylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C7H14N2O2/c1-6-4-9(3-2-8-6)5-7(10)11/h6,8H,2-5H2,1H3,(H,10,11) |
InChIキー |
LSWPDKIGYXNNPD-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


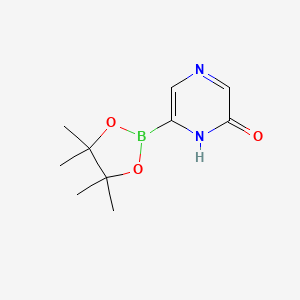
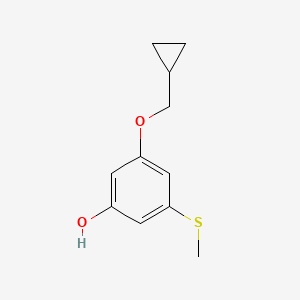

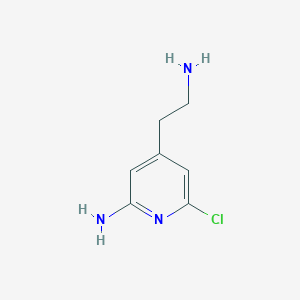
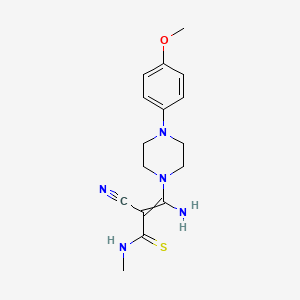
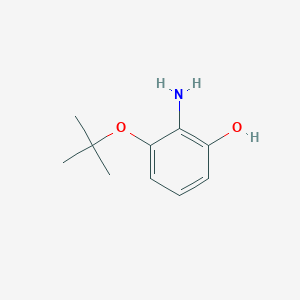
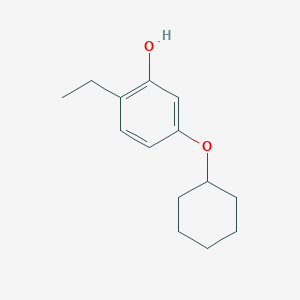
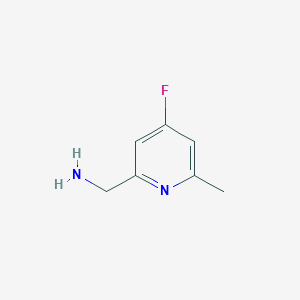
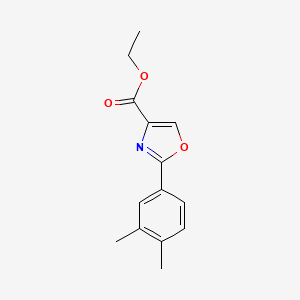
![potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate](/img/structure/B14855245.png)

